molecular formula C7H12O3 B3319602 Methyl 2-(3-hydroxycyclobutyl)acetate CAS No. 1148130-28-2

Methyl 2-(3-hydroxycyclobutyl)acetate

Cat. No. B3319602
CAS RN: 1148130-28-2
M. Wt: 144.17
InChI Key: XMAIKRHUQZOPSW-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxycyclobutyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic ester that is commonly used as a starting material for the synthesis of various organic compounds.

Scientific Research Applications

Methyl 2-(3-hydroxycyclobutyl)acetate has various scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural product derivatives. This compound has also been used as a chiral building block in the synthesis of various chiral molecules. Additionally, Methyl 2-(3-hydroxycyclobutyl)acetate has been used as a solvent in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxycyclobutyl)acetate is not well understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. The cyclic ester ring structure of this compound makes it a useful building block for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-(3-hydroxycyclobutyl)acetate are not well studied. However, this compound is not known to have any significant toxicity or adverse effects on living organisms. It is relatively non-toxic and can be handled safely in a laboratory setting.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-(3-hydroxycyclobutyl)acetate is its ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple procedures. Additionally, this compound is relatively non-toxic and can be handled safely. However, one of the limitations of this compound is its limited solubility in certain solvents, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the research and development of Methyl 2-(3-hydroxycyclobutyl)acetate. One potential area of research is the development of new synthetic methods for this compound. Additionally, this compound can be used as a starting material for the synthesis of various natural product derivatives, which can have potential applications in the pharmaceutical industry. Further research is also needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 2-(3-hydroxycyclobutyl)acetate is a chemical compound that has several scientific research applications. This compound can be synthesized using relatively simple procedures and has potential applications in various fields, including the pharmaceutical industry. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.

properties

IUPAC Name

methyl 2-(3-hydroxycyclobutyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)4-5-2-6(8)3-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAIKRHUQZOPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210462
Record name Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1148130-31-7
Record name Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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